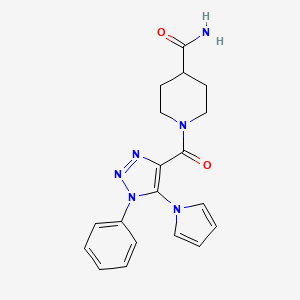
1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a compound of interest within chemical synthesis and medicinal chemistry, given its structural complexity and potential biological activity. Studies have shown that compounds with similar structural motifs, such as triazoles, piperidines, and pyrroles, serve as critical scaffolds in the design of molecules with potential therapeutic effects.
Triazole and Piperidine Synthesis : Triazole derivatives, closely related to the compound , have been synthesized and identified as inhibitors of specific biological targets, such as soluble epoxide hydrolase, highlighting their significance in drug discovery and development processes. The incorporation of the triazine and piperidine units suggests potential for high potency and selectivity towards biological targets, underscoring the compound's relevance in medicinal chemistry (R. K. Thalji et al., 2013).
Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues, including structures similar to this compound, have been explored for their potential antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, indicating the compound's possible relevance in the treatment of psychiatric disorders (M. H. Norman et al., 1996).
Antimicrobial and Antituberculosis Activity
Compounds featuring triazole and piperidine frameworks have demonstrated antimicrobial and antituberculosis activities, suggesting potential applications of this compound in infectious disease research.
Antimicrobial Agents : Novel compounds derived from triazole carboxylic acid and containing piperazine carboxamides have shown moderate to good activities against bacterial and fungal strains, indicating the potential of triazole-piperidine compounds in antimicrobial therapy (Rahul P. Jadhav et al., 2017).
Antituberculosis Agents : Specific derivatives, including phenylpiperazine and triazole motifs, have been evaluated for their tuberculostatic activity, with some compounds showing promising results against Mycobacterium tuberculosis. This highlights the relevance of exploring the triazole-piperidine compound in the context of developing new antituberculosis agents (H. Foks et al., 2004).
properties
IUPAC Name |
1-(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c20-17(26)14-8-12-24(13-9-14)19(27)16-18(23-10-4-5-11-23)25(22-21-16)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12-13H2,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBCMCXANEBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

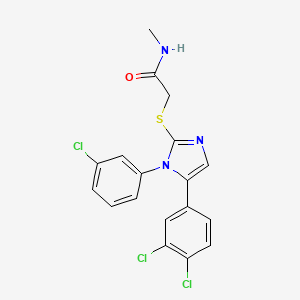
![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)
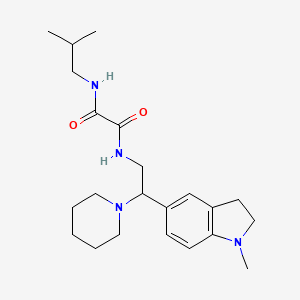
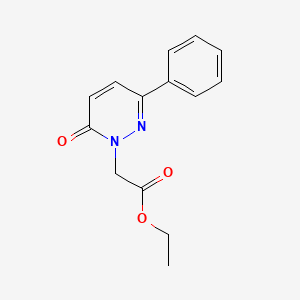
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)
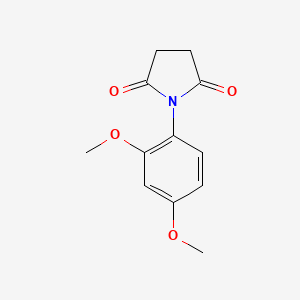
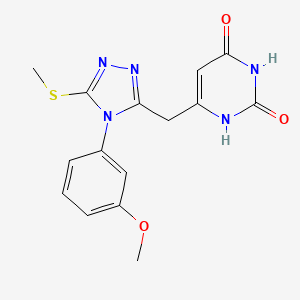
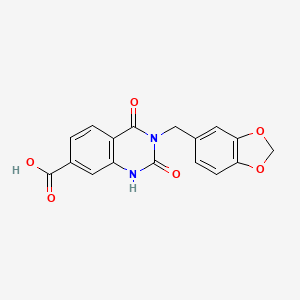
![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)
![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)